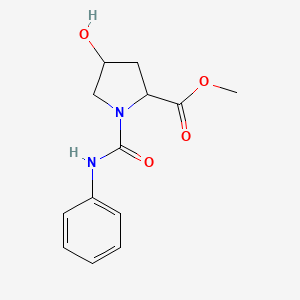

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

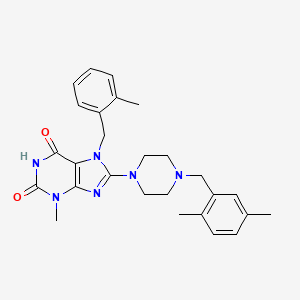

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate (M1A4H2PC) is an important organic compound that has a wide range of applications in the fields of medicine, chemical synthesis, and biochemistry. It is a derivative of aniline and pyrrolidine, and is composed of a methyl group, an aniline group, a hydroxy group, and a pyrrolidinecarboxylate group. M1A4H2PC has been studied extensively for its potential uses in drug design, drug delivery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Polymer Science

Complexes of diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone have been explored in the context of polymer science. Brekner and Feger (1987) studied the decomplexation and imidization of diamic acid, a reaction related to polyimide precursor curing, which is critical for developing high-performance polymers (Brekner & Feger, 1987).

Organic Chemistry Synthesis

In organic synthesis, methyl phenylglyoxylate, aniline, and aromatic aldehydes were used by Clerici et al. (1995) to synthesize syn-β-amino-α-hydroxyesters, demonstrating the compound's utility in facilitating complex organic reactions (Clerici, Clerici, & Porta, 1995).

Radioactive Labeling

Duelfer and Gala (1991) developed a method for the synthesis of radiolabelled leukotriene inhibitor Sch 37224, using methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate as a key intermediate. This highlights its application in the preparation of radiopharmaceuticals (Duelfer & Gala, 1991).

Catalysis and Chemical Reactions

The compound has been explored in the context of catalysis, as illustrated by Mika et al. (2011), who investigated the cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, a reaction relevant to industrial chemical processes (Mika et al., 2011).

Anticorrosive Properties

Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite, demonstrating the compound's potential in corrosion protection applications (Alam, Mobin, & Aslam, 2016).

Drug Synthesis

In pharmaceutical research, the compound is used in the synthesis of novel drugs. Echevarria et al. (2004) synthesized 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as potential anti-Leishmania drugs, demonstrating its applicability in medicinal chemistry (Echevarria et al., 2004).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Similar compounds have been found to interact with multiple receptors, which can lead to various biological responses .

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to be involved in one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .

Result of Action

Similar compounds have been found to exhibit various biologically vital properties, including anticancer activity .

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-1-(phenylcarbamoyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-12(17)11-7-10(16)8-15(11)13(18)14-9-5-3-2-4-6-9/h2-6,10-11,16H,7-8H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHLGFTZWUVELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)NC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)

![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)

![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)

![1-(4-Fluorophenyl)-3-[5-[(4-fluorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2960704.png)